1-(5-Hydroxypyrimidin-2-yl)ethanone

Description

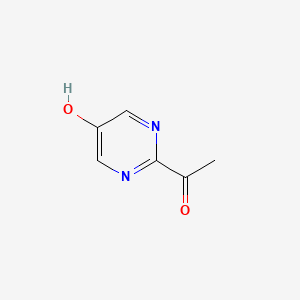

1-(5-Hydroxypyrimidin-2-yl)ethanone is a pyrimidine derivative characterized by a ketone group (ethanone) at position 1 and a hydroxyl group (-OH) at position 5 of the pyrimidine ring. Pyrimidine derivatives are widely studied for their pharmacological and material science applications, with substituents like hydroxyl groups often influencing bioavailability and reactivity .

Properties

IUPAC Name |

1-(5-hydroxypyrimidin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4(9)6-7-2-5(10)3-8-6/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKFHTNCMQOVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxypyrimidin-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-(2-methyl-2H-tetrazole-5-yl)ethanone with a Vinamidinium salt, which introduces the pyrimidine ring . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxypyrimidin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ethanone group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyrimidine-2,5-dione derivatives.

Scientific Research Applications

1-(5-Hydroxypyrimidin-2-yl)ethanone is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxypyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrimidine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(5-Hydroxypyrimidin-2-yl)ethanone with structurally related ethanone-pyrimidine/pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Effects and Physicochemical Properties

- Hydroxyl vs. Halogen/Amino Groups: The hydroxyl group in this compound increases acidity (pKa ~8-10) compared to bromo (electron-withdrawing) or amino (electron-donating) substituents, impacting interactions in biological systems .

- Solubility: The hydroxyl group improves aqueous solubility relative to bromo or non-polar analogs, critical for drug delivery .

Biological Activity

1-(5-Hydroxypyrimidin-2-yl)ethanone is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a hydroxypyrimidine moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It exhibits properties that may inhibit key enzymes involved in cellular pathways, particularly those related to inflammation and viral replication. The compound's mechanism may involve:

- Enzyme Inhibition : It potentially inhibits enzymes that play roles in inflammatory responses and viral replication.

- Antioxidant Activity : The hydroxyl group may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Antiviral Activity

Research has indicated that derivatives of pyrimidines, including this compound, may exhibit antiviral properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the replication of viruses such as Hepatitis B and C, suggesting a potential application for this compound in antiviral therapies .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can suppress nitric oxide (NO) production in immune cells, which is a critical mediator in inflammatory responses. The inhibition of NO production was found to be dose-dependent, indicating a potential therapeutic role in treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of several pyrimidine derivatives against Hepatitis B virus (HBV). Among these compounds, those structurally similar to this compound showed significant inhibition of HBV replication in vitro. The findings suggested that modifications at the C-5 position could enhance antiviral activity .

Case Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory properties, researchers synthesized a series of substituted pyrimidines and tested their effects on NO production in mouse peritoneal cells. The results indicated that compounds with similar structural features to this compound effectively reduced NO levels, highlighting their potential as anti-inflammatory agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Antiviral Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | structure | Moderate | High |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | structure | High | Moderate |

| 5-Iodouracil | structure | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.